2,6-Dibromopyridine-4-sulfonyl chloride
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Overview
Description
2,6-Dibromopyridine-4-sulfonyl chloride is an organic compound with the molecular formula C5H2Br2ClNO2S and a molecular weight of 335.40 g/mol . This compound is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of bromine atoms at positions 2 and 6, along with a sulfonyl chloride group at position 4, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromopyridine-4-sulfonyl chloride typically involves the bromination of pyridine derivatives followed by sulfonylation. One common method includes the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromopyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms and the sulfonyl chloride group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organolithiums and organomagnesiums are commonly used for nucleophilic substitution reactions.
Electrophilic Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,6-Dibromopyridine-4-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,6-Dibromopyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives . The bromine atoms can also participate in substitution reactions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromopyridine: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
2,6-Dichloropyridine: Contains chlorine atoms instead of bromine, leading to different reactivity and applications.
2,6-Difluoropyridine: Contains fluorine atoms, which impart different electronic properties and reactivity compared to bromine.
Uniqueness
2,6-Dibromopyridine-4-sulfonyl chloride is unique due to the presence of both bromine atoms and a sulfonyl chloride group, which provide a combination of reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of functionalized pyridine derivatives .
Properties
CAS No. |
1261799-03-4 |
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Molecular Formula |
C5H2Br2ClNO2S |
Molecular Weight |
335.40 g/mol |
IUPAC Name |
2,6-dibromopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C5H2Br2ClNO2S/c6-4-1-3(12(8,10)11)2-5(7)9-4/h1-2H |
InChI Key |
ANGXQBCOGZZJQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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